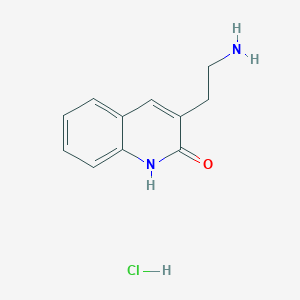

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride is a chemical compound. It has a molecular formula of C10H12N2 and a molecular weight of 160.2157 .

Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

Amines, such as 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride, typically undergo reactions associated with their functional groups. For instance, they can participate in condensation reactions with aldehydes .Scientific Research Applications

Antioxidant and Photostabilizer Applications

Quinolinic aminoxyls, related to 1,2-dihydroquinolines, have been explored for their potential as antioxidants and photostabilizers in plastics and rubbers. Studies involving hydrogen chloride treatment of these compounds revealed the formation of chlorinated amines, showcasing their chemical versatility and potential applications in material science (Cardellini et al., 1994).

Synthesis of Piperazine Substituted Quinolones

The synthesis of piperazine substituted quinolones, involving 1,2-dihydroquinoline derivatives, demonstrates their importance in creating diverse chemical structures. These derivatives play a critical role in the development of various pharmaceutical and chemical compounds, indicating a broad range of potential applications (Fathalla & Pazdera, 2017).

Antihypoxic Activity

1,2-dihydroquinoline derivatives have been investigated for their antihypoxic properties. These compounds, particularly those that are water-soluble, showed promising results in primary pharmacological screenings. Their nontoxic nature and significant antihypoxic effects make them potential candidates for further pharmacological testing as antioxidants (Ukrainets et al., 2014).

Corrosion Inhibition

Novel quinoline derivatives, including those related to 1,2-dihydroquinolines, have been studied computationally for their corrosion inhibition properties on iron. The study provided insights into the relationship between molecular structure and corrosion inhibition, suggesting their potential in industrial applications to prevent metal corrosion (Erdoğan et al., 2017).

Anticancer Activity

Some 1,2-dihydroquinoline derivatives have been synthesized and evaluated for their anticancer activities. These compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines, making them significant in the search for new anticancer agents (Fang et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride is similar to that of dopamine . Dopamine is a neuromodulatory molecule that plays several important roles in cells . It is an organic chemical of the catecholamine and phenethylamine families . Dopamine functions as a neurotransmitter—a chemical released by neurons (nerve cells) to send signals to other nerve cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by dopamine. Dopamine is involved in several key pathways in the brain, including the motivational component of reward-motivated behavior . Many addictive drugs increase dopamine release or block its reuptake into neurons following release . Other brain dopamine pathways are involved in motor control and in controlling the release of various hormones .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in neurotransmission, given its similarity to dopamine . This could potentially result in alterations in mood, motivation, and other cognitive functions regulated by dopamine .

Action Environment

The action, efficacy, and stability of 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride are likely to be influenced by various environmental factors. For instance, the presence of endoplasmic reticulum (ER) stress might be involved in the regulation of similar compounds . Furthermore, the compound’s action could also be modulated by the functional residues of indolic compounds .

properties

IUPAC Name |

3-(2-aminoethyl)-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c12-6-5-9-7-8-3-1-2-4-10(8)13-11(9)14;/h1-4,7H,5-6,12H2,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZZEDZBJPNGLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2376205.png)

![N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2376207.png)

![4-[(Cyclopropylamino)methyl]benzoic acid](/img/structure/B2376212.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide](/img/structure/B2376214.png)

![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2376216.png)

![5-chloro-N-[(4-chlorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2376217.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbothioamide](/img/structure/B2376221.png)

![methyl (2E)-2-[(3-chloro-4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2376222.png)

![N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376226.png)